molecular formula C28H24N4O3 B4875252 (4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone

(4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B4875252
M. Wt: 464.5 g/mol
InChI Key: CNXBBAZLMOZAAD-UHFFFAOYSA-N
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Description

(4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, furan, phenyl, and isoxazole groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole structure, followed by the introduction of the furan and phenyl groups. The final step involves the attachment of the benzylpiperazine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules. Researchers investigate its binding affinity to proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological targets.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of (4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone apart is its combination of multiple functional groups, which provides a unique platform for diverse chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c33-28(32-15-13-31(14-16-32)19-20-8-3-1-4-9-20)22-18-23(24-12-7-17-34-24)29-27-25(22)26(30-35-27)21-10-5-2-6-11-21/h1-12,17-18H,13-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXBBAZLMOZAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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